

Technical Guide: Physical Properties of (2S,5S)-2,5-Dimethylmorpholine Hydrochloride

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Compound of Interest

Compound Name: (2S,5S)-2,5-Dimethylmorpholine hydrochloride

Cat. No.: B591609

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **(2S,5S)-2,5-Dimethylmorpholine hydrochloride**, a morpholine derivative of interest in pharmaceutical development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also outlines generalized, standard protocols for the determination of key physical characteristics.

Core Physical Properties

The available data for **(2S,5S)-2,5-Dimethylmorpholine hydrochloride** is summarized below. It is important to note that quantitative metrics such as melting point, boiling point, and specific solubility are not readily available in published literature and would require experimental determination.

Property	Value	Source
CAS Number	1820580-79-7	BLDpharm
Molecular Formula	C ₆ H ₁₄ ClNO	MySkinRecipes
Molecular Weight	151.63 g/mol	MySkinRecipes
Appearance	Off-white to light yellow Solid	ChemicalBook
Storage Conditions	Sealed in dry, Room Temperature	ChemicalBook

Experimental Protocols

The following sections describe standard laboratory procedures for determining the primary physical properties of a solid chemical compound like **(2S,5S)-2,5-Dimethylmorpholine hydrochloride**.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **(2S,5S)-2,5-Dimethylmorpholine hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is utilized.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - A rapid heating ramp (e.g., 10-20 °C/minute) is initially used to determine an approximate melting range.
 - The apparatus is allowed to cool, and a fresh sample is prepared.

- For an accurate measurement, the sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to a slow ramp (e.g., 1-2 °C/minute).
- The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.
- The temperature at which the last solid crystal disappears is recorded as the completion of melting.
- The recorded range constitutes the melting point of the substance.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and delivery.

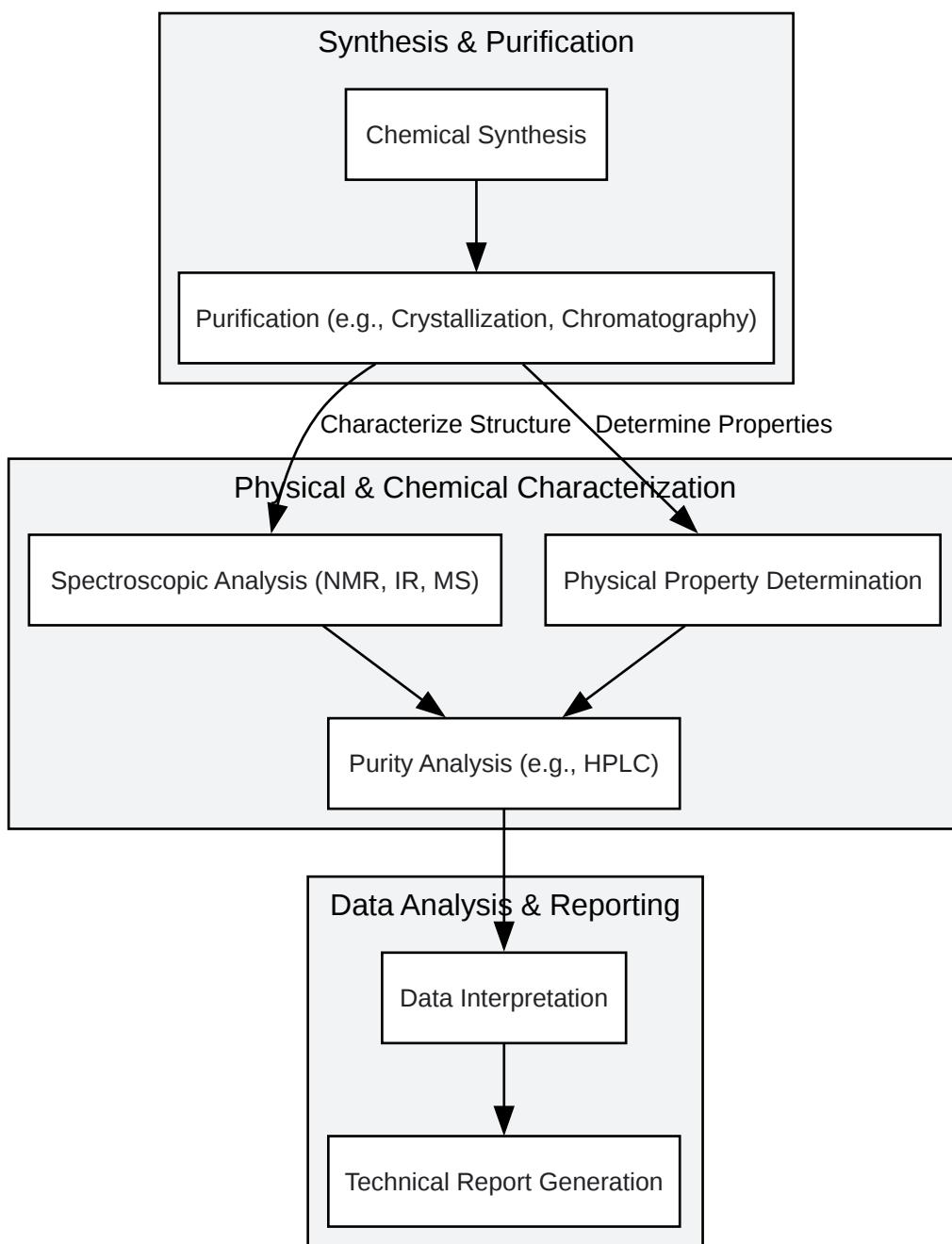
Methodology (Equilibrium Solubility Method):

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane) are chosen for the assessment.
- Procedure:
 - A known volume of the selected solvent is added to a series of vials.
 - Increasing, accurately weighed amounts of **(2S,5S)-2,5-Dimethylmorpholine hydrochloride** are added to each vial, creating a range of concentrations.
 - The vials are sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - After the equilibration period, the samples are allowed to stand, and the supernatant is carefully separated from any undissolved solid, often by centrifugation followed by filtration through a syringe filter.

- The concentration of the dissolved compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
- The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

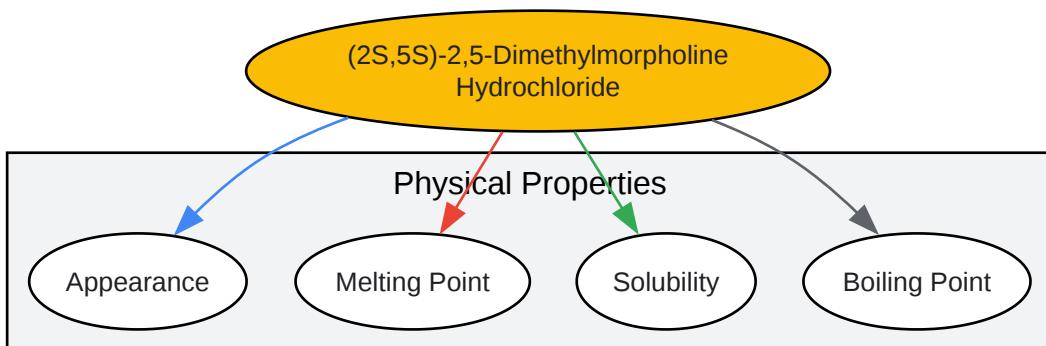
Workflow and Characterization Diagrams

The following diagrams illustrate the logical flow of characterizing a novel chemical entity and a generalized representation of a characterization workflow.



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Caption: Workflow for Synthesis and Characterization.



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Caption: Key Physical Properties for Characterization.

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